REACTION_CXSMILES
|
[CH:1]1([C:9]([OH:11])=[O:10])[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=O)[CH2:2]1.C(OC(=O)C)(=O)C>>[CH:3]12[C:6](=[O:8])[O:11][C:9](=[O:10])[CH:1]([CH2:5][CH2:4]1)[CH2:2]2
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CC1)C(=O)O)C(=O)O
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 3 hours in 20 ml
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After removal of excess acetic anhydride, extraction
|
Type
|
CUSTOM
|
Details
|
with hexane and evaporation of the hexane, 3.95 g
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC1)C(=O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |